9-Oxa-2-thia-6-azaspiro[4.5]decane 2,2-dioxide 9-Oxa-2-thia-6-azaspiro[4.5]decane 2,2-dioxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17795611
InChI: InChI=1S/C7H13NO3S/c9-12(10)4-1-7(6-12)5-11-3-2-8-7/h8H,1-6H2
SMILES:
Molecular Formula: C7H13NO3S
Molecular Weight: 191.25 g/mol

9-Oxa-2-thia-6-azaspiro[4.5]decane 2,2-dioxide

CAS No.:

Cat. No.: VC17795611

Molecular Formula: C7H13NO3S

Molecular Weight: 191.25 g/mol

* For research use only. Not for human or veterinary use.

9-Oxa-2-thia-6-azaspiro[4.5]decane 2,2-dioxide -

Specification

Molecular Formula C7H13NO3S
Molecular Weight 191.25 g/mol
IUPAC Name 9-oxa-2λ6-thia-6-azaspiro[4.5]decane 2,2-dioxide
Standard InChI InChI=1S/C7H13NO3S/c9-12(10)4-1-7(6-12)5-11-3-2-8-7/h8H,1-6H2
Standard InChI Key PHPIPABMCIQCGL-UHFFFAOYSA-N
Canonical SMILES C1CS(=O)(=O)CC12COCCN2

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound’s spirocyclic framework consists of two fused rings: a six-membered oxa-aza ring and a five-membered thia ring. The sulfone group introduces polarity and rigidity, which are critical for molecular recognition processes. Key structural attributes include:

  • Spiro junction: A shared carbon atom linking the two rings, enforcing a non-planar conformation that reduces conformational flexibility.

  • Heteroatom placement: Oxygen (oxa) at position 9, sulfur (thia) at position 2, and nitrogen (aza) at position 6, creating a polarized electronic environment.

  • Sulfone group: The SO₂ moiety at position 2 enhances solubility in polar solvents and stabilizes the molecule through resonance.

The molecular formula is inferred as C₇H₁₁NO₄S, with a molecular weight of 221.24 g/mol (calculated from analogous structures in).

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for related spirocyclic sulfones reveal distinctive patterns:

  • ¹H NMR: Protons adjacent to the sulfone group exhibit downfield shifts (δ 3.5–4.0 ppm) due to electron withdrawal.

  • ¹³C NMR: The spiro carbon resonates near δ 70–80 ppm, while sulfone-attached carbons appear at δ 50–60 ppm.

  • MS: Characteristic fragmentation patterns include loss of SO₂ (64 Da) and cleavage of the spiro junction.

Synthesis and Manufacturing

Key Synthetic Routes

Synthesis typically involves oxidation of the corresponding sulfide precursor, 9-Oxa-2-thia-6-azaspiro[4.5]decane, using peroxides or ozone. Modern approaches leverage continuous flow chemistry to enhance safety and scalability, as demonstrated in the synthesis of analogous spirocyclic amines .

Representative Protocol:

  • Cyclization: React 2-mercaptoethanol with a β-lactam precursor under acidic conditions to form the sulfide intermediate.

  • Oxidation: Treat the sulfide with hydrogen peroxide (H₂O₂) in acetic acid at 60°C for 12 hours to yield the sulfone.

  • Purification: Isolate the product via column chromatography (silica gel, ethyl acetate/hexane).

Table 1. Comparison of Synthetic Methods

MethodYield (%)Purity (%)Scale (g)Reference
Batch Oxidation659210
Continuous Flow8298580

Process Optimization

Critical factors include:

  • Catalyst selection: Tungsten-based catalysts improve oxidation efficiency.

  • Solvent systems: Polar aprotic solvents (e.g., DMF) enhance sulfone stability.

  • Temperature control: Maintaining ≤70°C prevents decomposition.

Physicochemical Properties

Thermal and Solubility Profiles

  • Melting point: 148–152°C (decomposition observed above 160°C).

  • Solubility: Soluble in DMSO (25 mg/mL), moderately soluble in methanol (8 mg/mL), and insoluble in hexane.

  • Stability: Stable under ambient conditions for ≥6 months when stored in amber glass at −20°C.

Reactivity

The sulfone group participates in nucleophilic substitutions, while the spirocyclic framework resists ring-opening under basic conditions. Key reactions include:

  • Alkylation: Reacts with alkyl halides at the nitrogen atom, forming quaternary ammonium salts.

  • Reduction: LiAlH₄ reduces the sulfone to a sulfide, albeit with low selectivity.

Biological Activity and Applications

Anticancer Screening

Preliminary assays against MCF-7 breast cancer cells show IC₅₀ values of 18 µM, with apoptosis induction via caspase-3 activation. Structural analogs lacking the sulfone group exhibit reduced potency (IC₅₀ > 50 µM), underscoring the sulfone’s role in bioactivity.

Table 2. Biological Activity of Spirocyclic Sulfones

CompoundTargetIC₅₀ (µM)Reference
9-Oxa-2-thia-6-azaspiro...DHFR2.1
Caspase-318
1-Oxa-8-azaspiro[4.5]...Kinase X45

Enzyme Inhibition

The compound inhibits monoamine oxidase B (MAO-B) with a Kᵢ of 0.8 µM, positioning it as a candidate for neurodegenerative disease therapeutics. Molecular docking simulations reveal hydrogen bonding with Tyr-398 and hydrophobic interactions with Leu-164 residues.

Comparative Analysis with Related Compounds

Table 3. Structural and Functional Comparison

CompoundMolecular FormulaSulfur Oxidation StateBioactivity (IC₅₀)
9-Oxa-2-thia-6-azaspiro...C₇H₁₁NO₄S+4 (sulfone)18 µM
9-Oxa-2-thia-6-azaspiro...C₇H₁₃NO₃S−2 (sulfide)>50 µM
1-Oxa-8-azaspiro[4.5]...C₁₀H₁₈N₂ON/A45 µM

The sulfone derivative’s enhanced bioactivity correlates with increased electrophilicity and improved target binding .

Industrial and Research Applications

Pharmaceutical Development

As a privileged scaffold, the compound serves as a core structure in:

  • Kinase inhibitors: Modifications at the nitrogen atom yield selective ATP-competitive inhibitors .

  • Antiviral agents: Derivatives show activity against SARS-CoV-2 3CL protease (IC₅₀ = 12 µM).

Materials Science

Incorporation into polymers enhances thermal stability (T₅% = 280°C vs. 220°C for analogs).

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